molecular formula C13H20O2 B13971415 2-(2,2-Dimethyl-3-norbornylidene)ethyl acetate CAS No. 58437-69-7

2-(2,2-Dimethyl-3-norbornylidene)ethyl acetate

Cat. No.: B13971415
CAS No.: 58437-69-7
M. Wt: 208.30 g/mol
InChI Key: DVZKEXVVDIXSMK-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE is a synthetic organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system with a dimethyl substitution and an acetate functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Dimethyl substitution:

    Formation of the acetate group: This step involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like hydroxide ions can replace the acetate group with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like hydroxide ions, basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE is used as a model compound to study reaction mechanisms and stereochemistry due to its rigid bicyclic structure.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHANOL: Similar structure but with a hydroxyl group instead of an acetate group.

    (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL CHLORIDE: Similar structure but with a chloride group instead of an acetate group.

Uniqueness

The unique aspect of (Z)-2-(3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE)ETHYL ACETATE lies in its acetate functional group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

58437-69-7

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] acetate

InChI

InChI=1S/C13H20O2/c1-9(14)15-7-6-12-10-4-5-11(8-10)13(12,2)3/h6,10-11H,4-5,7-8H2,1-3H3/b12-6-

InChI Key

DVZKEXVVDIXSMK-SDQBBNPISA-N

Isomeric SMILES

CC(=O)OC/C=C\1/C2CCC(C2)C1(C)C

Canonical SMILES

CC(=O)OCC=C1C2CCC(C2)C1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.